molecular formula C9H17BrO2 B14066018 Tert-butyl 4-bromo-2-methylbutanoate CAS No. 1210410-44-8

Tert-butyl 4-bromo-2-methylbutanoate

Cat. No.: B14066018
CAS No.: 1210410-44-8
M. Wt: 237.13 g/mol
InChI Key: ANVAROJPEJVBHI-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-methylbutanoate is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a tert-butyl ester group and a bromine atom attached to a butanoate backbone, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromo-2-methylbutanoate can be synthesized through the esterification of 4-bromo-2-methylbutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-methylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include tert-butyl 4-hydroxy-2-methylbutanoate, tert-butyl 4-alkoxy-2-methylbutanoate, and tert-butyl 4-amino-2-methylbutanoate.

    Reduction: The major product is 4-bromo-2-methylbutanol.

    Hydrolysis: The primary product is 4-bromo-2-methylbutanoic acid.

Scientific Research Applications

Tert-butyl 4-bromo-2-methylbutanoate is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-methylbutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromine atom and an ester group, providing a dual functionality that allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

CAS No.

1210410-44-8

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

tert-butyl 4-bromo-2-methylbutanoate

InChI

InChI=1S/C9H17BrO2/c1-7(5-6-10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

ANVAROJPEJVBHI-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)C(=O)OC(C)(C)C

Origin of Product

United States

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